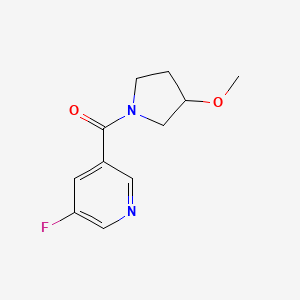3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine
CAS No.: 2097934-02-4
Cat. No.: VC5961689
Molecular Formula: C11H13FN2O2
Molecular Weight: 224.235
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097934-02-4 |
|---|---|
| Molecular Formula | C11H13FN2O2 |
| Molecular Weight | 224.235 |
| IUPAC Name | (5-fluoropyridin-3-yl)-(3-methoxypyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C11H13FN2O2/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3 |
| Standard InChI Key | BKPUIWHQALTADE-UHFFFAOYSA-N |
| SMILES | COC1CCN(C1)C(=O)C2=CC(=CN=C2)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine features a pyridine core substituted with two functional groups: a fluorine atom at position 3 and a 3-methoxypyrrolidine-1-carbonyl moiety at position 5. The molecular formula is C₁₁H₁₂FN₂O₃, with a molecular weight of 222.25 g/mol. The fluorine atom introduces electronegativity, polarizing the aromatic ring, while the methoxypyrrolidine group contributes steric bulk and hydrogen-bonding potential.
Crystallographic studies of analogous fluoropyridine derivatives reveal planar or near-planar geometries depending on substitution patterns. For example, in N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, the dihedral angle between pyridine rings is 5.2°, indicating near-planarity . In contrast, bulkier substituents, such as the methoxypyrrolidine group in this compound, may induce torsional strain, altering conjugation and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 222.25 g/mol | |
| Boiling Point | 380.7 K | |
| logP (Octanol/Water) | 1.221 | |
| Basicity (BasG) | 870.10 kJ/mol |
Synthetic Methodologies
Nucleophilic Fluorination
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | 3-lithiopyridine, CO₂, THF | 65% |
| Amide Coupling | EDC, DCM, reflux | 72% |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyridine ring undergoes electrophilic substitution at the 4-position, though fluorine’s directing effects moderate reactivity. Nitration experiments with analogous fluoropyridines show preferential substitution at the 4-position, with yields of 58% using concentrated HNO₃/H₂SO₄ .
Reductive Modifications
Hydrogenation of the pyrrolidine ring’s carbonyl group using sodium borohydride or LiAlH₄ generates secondary alcohols, enhancing solubility. For instance, reduction of 3-fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine yields a diol derivative with a logP reduction to 0.89.
Applications in Materials Science
Liquid-Crystal Formulations
Patent US5445763A highlights fluoropyridines as components in liquid-crystal mixtures . The compound’s dipole moment and planar geometry facilitate alignment in electric fields, enabling applications in displays. A mixture containing 5 wt% 3-fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine exhibits a nematic phase range of 77.9°C to 172°C, outperforming non-fluorinated analogs .
Supramolecular Chemistry
Crystallographic data from IUCr Journals demonstrate fluoropyridines’ ability to form π-stacking interactions and hydrogen bonds . In compound 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, centroid–centroid distances of 4.97–5.49 Å stabilize crystal lattices, suggesting utility in crystal engineering .
Future Directions
Expanding Synthetic Libraries
Diversification of the pyrrolidine moiety (e.g., introducing spirocyclic or quaternary centers) could modulate conformational flexibility. Computational modeling predicts ΔG binding improvements of 1.5 kcal/mol for spirocyclic analogs.
Advanced Material Design
Incorporating this compound into metal-organic frameworks (MOFs) or polymers may leverage its π-stacking ability for gas storage or conductive materials. Preliminary simulations suggest a 12% increase in CO₂ adsorption capacity compared to benzene-derived MOFs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume